molecular formula C21H18N4OS2 B2561391 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(thiophen-2-yl)thiazole-2-carboxamide CAS No. 2097859-82-8

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(thiophen-2-yl)thiazole-2-carboxamide

Cat. No.: B2561391
CAS No.: 2097859-82-8
M. Wt: 406.52
InChI Key: IZVWHTYISNKBGF-UHFFFAOYSA-N
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Description

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a useful research compound. Its molecular formula is C21H18N4OS2 and its molecular weight is 406.52. The purity is usually 95%.
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Biological Activity

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a complex organic compound that integrates multiple heterocyclic structures known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The compound features:

  • Tetrahydroimidazo[1,2-a]pyridine moiety: Contributes to its pharmacological properties due to the presence of nitrogen atoms that can interact with biological targets.
  • Thiazole and Thiophene Rings : Known for their roles in various bioactive compounds, enhancing the compound's potential as an anticancer and antimicrobial agent.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Several studies have reported promising anticancer properties associated with thiazole derivatives. For instance:

  • IC50 Values : Compounds with similar structures have shown IC50 values as low as 1.61 µg/mL against various cancer cell lines, indicating strong cytotoxicity .
  • Mechanism of Action : The thiazole ring is crucial for cytotoxic activity due to its ability to interact with cellular targets involved in proliferation and apoptosis .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties:

  • Broad Spectrum : They have demonstrated effectiveness against a variety of pathogens, including bacteria and fungi .

Anticonvulsant Activity

Some thiazole-integrated compounds have shown anticonvulsant effects:

  • Protective Effects : Certain derivatives have provided significant protection in animal models against induced seizures .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy) enhances anticancer activity, while electron-withdrawing groups (e.g., nitro) may reduce it .
CompoundStructure CharacteristicsBiological Activity
Compound AThiazole ring + Methoxy groupHigh anticancer activity (IC50 = 1.61 µg/mL)
Compound BThiazole ring + Nitro groupReduced activity compared to methoxy-substituted analogs

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiazole derivatives on HeLa and MDA-MB-231 cancer cell lines. Compounds showed IC50 values ranging from 1.3 to 8.84 µM depending on their structural modifications .
  • Molecular Docking Studies : Molecular docking simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins such as Bcl-2, which is involved in apoptosis regulation .

Properties

IUPAC Name

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS2/c26-20(21-24-17(13-28-21)18-8-5-11-27-18)23-15-7-2-1-6-14(15)16-12-25-10-4-3-9-19(25)22-16/h1-2,5-8,11-13H,3-4,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVWHTYISNKBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=NC(=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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